![molecular formula C15H17NO3 B13880478 1-[(4-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13880478.png)
1-[(4-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a methoxyphenyl group attached to the pyrrole ring, along with two methyl groups and a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1-[(4-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with 2,5-dimethylpyrrole in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to carboxylation using carbon dioxide to yield the final product. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-[(4-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include halides and nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
1-[(4-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
1-[(4-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid can be compared with other pyrrole derivatives, such as:
1-(4-Methoxyphenyl)-2,5-dimethylpyrrole: Lacks the carboxylic acid group, which may result in different chemical reactivity and biological activity.
2,5-Dimethylpyrrole-3-carboxylic acid: Lacks the methoxyphenyl group, which may affect its overall properties and applications.
4-Methoxyphenylpyrrole-3-carboxylic acid:
The unique combination of functional groups in this compound makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C15H17NO3 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
1-[(4-methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C15H17NO3/c1-10-8-14(15(17)18)11(2)16(10)9-12-4-6-13(19-3)7-5-12/h4-8H,9H2,1-3H3,(H,17,18) |
Clave InChI |
QBWUKICMKXJZOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1CC2=CC=C(C=C2)OC)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]formamide](/img/structure/B13880408.png)
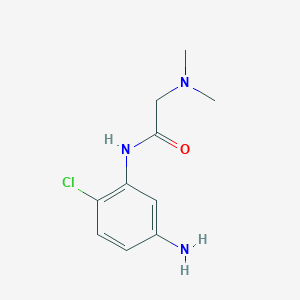
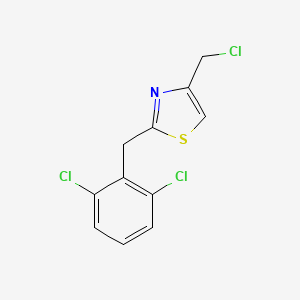
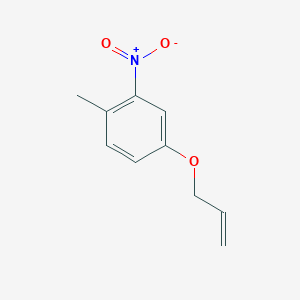
![N-[4-(1-cyclopropylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13880429.png)

![{6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinyl}methanol](/img/structure/B13880435.png)
![Methyl 4-[[methyl(oxan-4-yl)amino]methyl]benzoate](/img/structure/B13880440.png)
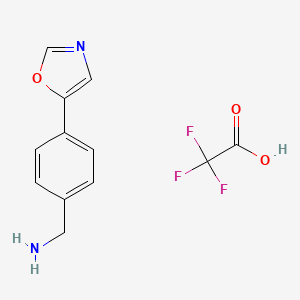
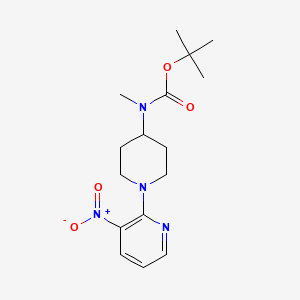
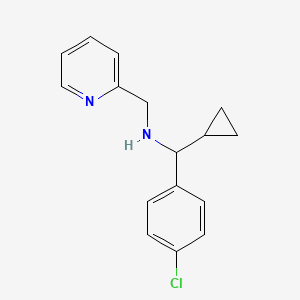
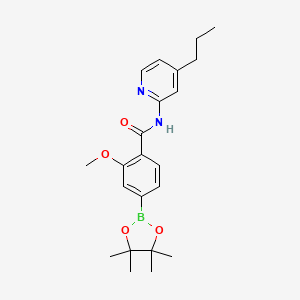
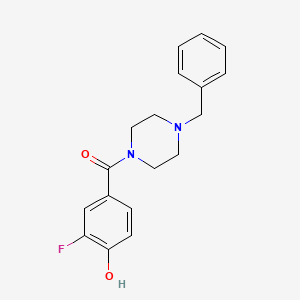
![phenyl N-[4-(1-methylimidazol-2-yl)phenyl]carbamate](/img/structure/B13880466.png)
